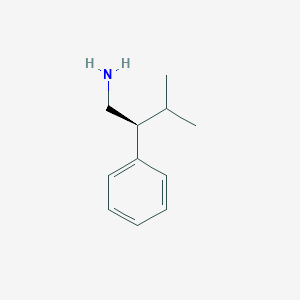

(S)-3-甲基-2-苯基丁胺

描述

(S)-3-Methyl-2-phenylbutylamine (PBA) is a chiral amine that has been demonstrated to be a versatile agent in the optical resolution of racemic carboxylic acids. It has been used to resolve important pharmaceutical compounds such as ibuprofen, ketoprofen, and naproxen, yielding high enantiomeric excesses (ee) and reasonable yields .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature, which provides insight into potential synthetic routes for (S)-3-Methyl-2-phenylbutylamine. For instance, (S,S)-2-Amino-3-phenylbutyric acid was synthesized from diethyl (R)-(1-phenylethyl)malonate, which in turn was obtained by desulfurization of an adduct formed in a stereoselective Michael reaction . Another related synthesis involved the highly diastereoselective formation of a cyanohydrin derivative, which is a key component of HIV protease inhibitors . These methods highlight the importance of stereoselective synthesis in obtaining chiral compounds like PBA.

Molecular Structure Analysis

While the molecular structure of (S)-3-Methyl-2-phenylbutylamine itself is not directly discussed, the synthesis and crystal structure of a related compound, S-(+)-N'-tertbutylaminocarbonyl-N-[3-methyl-2-(4-chlorophenyl)butyryl] thiourea, has been reported. This compound's crystal structure was determined by single-crystal X-ray diffraction analysis, revealing intramolecular hydrogen bonds and intermolecular interactions that are crucial for the stability of the crystal . These findings suggest that similar intramolecular and intermolecular forces could be present in the structure of PBA, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The use of (S)-3-Methyl-2-phenylbutylamine in chemical reactions primarily involves its role in the resolution of racemic mixtures. It has been successfully used to resolve various carboxylic acids, including those that are key intermediates for ACE inhibitors and hypoglycemic agents, with high enantiomeric excesses, indicating its high selectivity and efficiency in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-3-Methyl-2-phenylbutylamine are not explicitly detailed in the provided papers. However, the high enantiomeric excesses achieved in the resolution processes suggest that PBA has distinct stereochemical properties that allow for effective chiral discrimination. The yields reported also imply that PBA is a robust reagent that can be used under various reaction conditions without significant loss of selectivity .

科学研究应用

Optical Resolution

- Scientific Field : Chemistry

- Application Summary : “(S)-3-Methyl-2-phenylbutylamine” is used in the optical resolution process, which is a method for separating enantiomers . This compound is particularly useful for obtaining an optically active physiologically active substance .

- Methods of Application : The process involves the selective precipitation of a diastereomer salt of “(S)-3-Methyl-2-phenylbutylamine” and “(S)-2-(4-isobutylphenyl)propionic acid” from a mixture of 3-methyl-2-phenylbutylamine, “(S)-2-(4-isobutylphenyl)propionic acid” and a solvent . Then, “(S)-3-Methyl-2-phenylbutylamine” is separated from the diastereomer salt .

Chiral Resolution Agent

- Scientific Field : Pharmaceutical Chemistry

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The use of “(S)-3-Methyl-2-phenylbutylamine” as a chiral resolution agent effectively resolves chiral, racemic carboxylic acids .

Synthesis of Optically Active Flurbiprofen

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : “(S)-3-Methyl-2-phenylbutylamine” is used as an intermediate in the process for producing optically active Flurbiprofen .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The use of “(S)-3-Methyl-2-phenylbutylamine” in the synthesis process results in the production of optically active Flurbiprofen .

Synthesis of (S)-3-Methyl-2-phenylbutylamine

- Scientific Field : Organic Chemistry

- Application Summary : “(S)-3-Methyl-2-phenylbutylamine” can be synthesized from "(2R,3E)-4-phenyl-3-buten-2-ol" .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The synthesis process results in the production of “(S)-3-Methyl-2-phenylbutylamine” from "(2R,3E)-4-phenyl-3-buten-2-ol" .

Synthesis of Other Chemical Compounds

- Scientific Field : Organic Chemistry

- Application Summary : “(S)-3-Methyl-2-phenylbutylamine” can be used as a raw material in the synthesis of other chemical compounds .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The use of “(S)-3-Methyl-2-phenylbutylamine” as a raw material can lead to the production of various other chemical compounds .

Solvent Properties

- Scientific Field : Physical Chemistry

- Application Summary : “(S)-3-Methyl-2-phenylbutylamine” has certain solvent properties. It is sparingly soluble in chloroform and slightly soluble in ethyl acetate and methanol .

- Methods of Application : These solvent properties can be utilized in various chemical reactions and processes .

- Results or Outcomes : The use of “(S)-3-Methyl-2-phenylbutylamine” as a solvent can influence the outcomes of certain chemical reactions .

安全和危害

属性

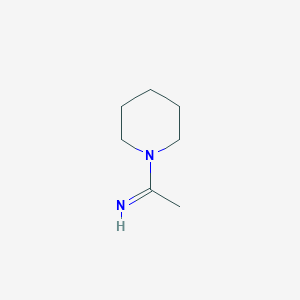

IUPAC Name |

(2S)-3-methyl-2-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMAQVANUGNDOM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Methyl-2-phenylbutylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)